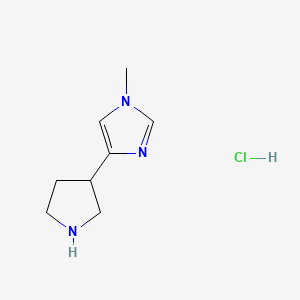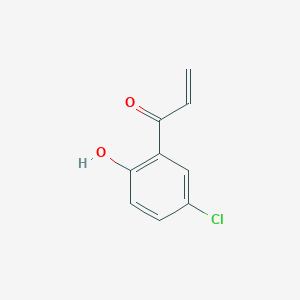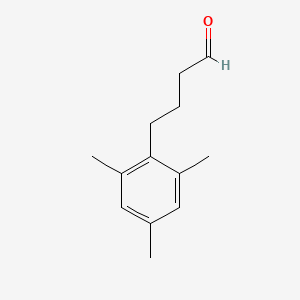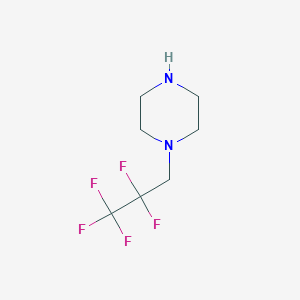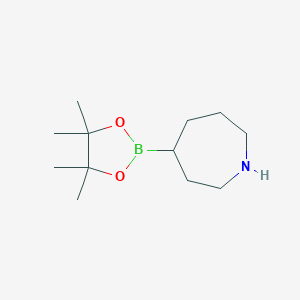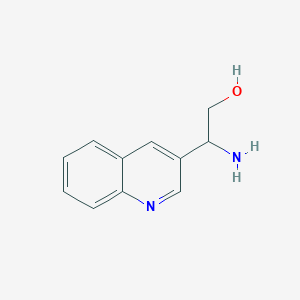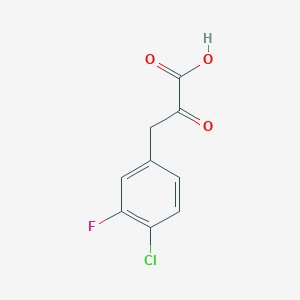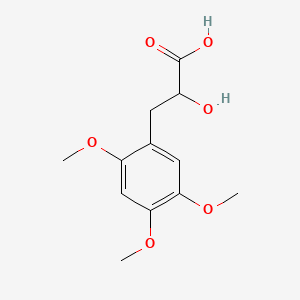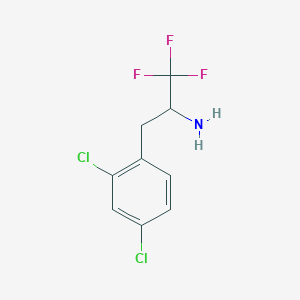
2-(3,4-Dihydroxyphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)butanoic acid is an organic compound that belongs to the class of phenolic acids. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, which is further connected to a butanoic acid chain. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae . This method yields the desired product with a moderate yield of around 52%.
Industrial Production Methods
Industrial production of this compound typically involves the use of chemical synthesis techniques. These methods often employ catalysts and specific reaction conditions to optimize the yield and purity of the final product. detailed industrial production methods are not widely documented in the literature.
化学反応の分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
科学的研究の応用
2-(3,4-Dihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antioxidant properties and its role in various metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in drug development.
作用機序
The mechanism of action of 2-(3,4-Dihydroxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may interact with enzymes and receptors involved in metabolic processes, thereby influencing cellular functions .
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar structural features.
3,4-Dihydroxyphenylalanine (DOPA): An amino acid derivative with two phenolic hydroxyl groups.
Uniqueness
2-(3,4-Dihydroxyphenyl)butanoic acid is unique due to its specific butanoic acid chain, which distinguishes it from other similar compounds
特性
CAS番号 |
270081-89-5 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O4/c1-2-7(10(13)14)6-3-4-8(11)9(12)5-6/h3-5,7,11-12H,2H2,1H3,(H,13,14) |
InChIキー |
LWCJACWLXCFPPW-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=C(C=C1)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


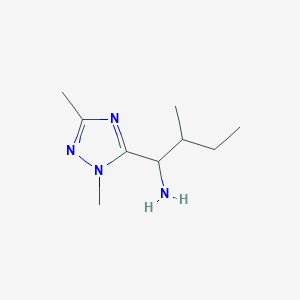
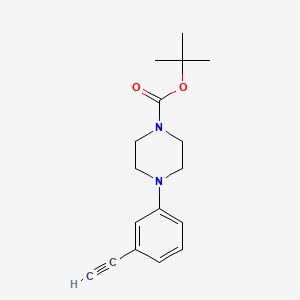
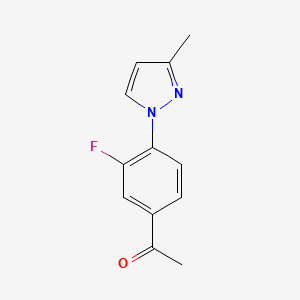
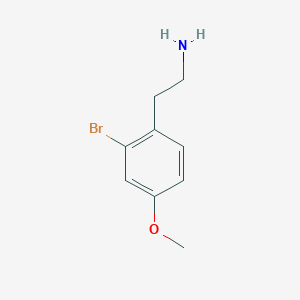
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)
